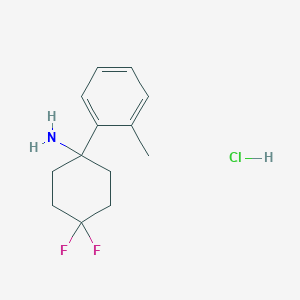

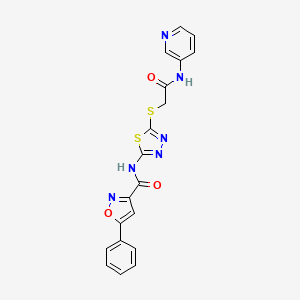

![molecular formula C26H30N2O4S2 B2495514 Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1105237-53-3](/img/structure/B2495514.png)

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, compounds with structural similarities have been synthesized through modified Hantzsch synthesis, starting from commercially available precursors, to study their metabolism and distribution in test animals (Tada, Kajino, Watanabe, & Hayashi, 1989). Such synthetic approaches highlight the complexity and the necessity of precise conditions for the successful synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of compounds containing piperazine and sulfonyl groups is often analyzed through X-ray crystallography and spectroscopic methods. These analyses reveal the conformational aspects and intramolecular interactions that influence the compound's reactivity and properties. For example, the crystal structure analysis of certain piperazine derivatives has shown the presence of intramolecular C—H⋯N hydrogen bonds, which are significant for understanding the compound's structural stability and reactivity (Wang, Liu, & Yan, 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves their interaction with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). These reactions are crucial for modifying the compound's chemical properties and enhancing its potential for specific applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's application in various fields. These properties are determined through a combination of experimental techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are critical for understanding the compound's applications. Studies on related compounds have shown that their reactivity can lead to the formation of diverse derivatives with potential antimicrobial activities (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011). These properties are pivotal for exploring the compound's use in fields beyond pharmaceuticals, focusing on its chemical versatility.

Scientific Research Applications

Antiproliferative Effects

- A study conducted by Mallesha et al. (2012) on a series of derivatives including a similar structural framework demonstrated antiproliferative effects against human cancer cell lines. Compounds in the study showed good activity, highlighting the potential of such structures as anticancer agents (Mallesha et al., 2012).

Synthesis and Biological Activities

- Research by Başoğlu et al. (2013) on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei found some compounds with significant antimicrobial, antiurease, and antilipase activities. This suggests a potential for developing new therapeutic agents from similar compounds (Başoğlu et al., 2013).

Novel Heterocyclic Dyes

- A study by Iyun et al. (2015) synthesized new monoazo disperse dyes incorporating the thiophene moiety for dyeing polyester fibers. The dyes showed very good levelness on fabric, indicating the chemical's utility in textile applications as well (Iyun et al., 2015).

Anticancer Agents Synthesis

- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. Some synthesized compounds showed promising activity, underscoring the importance of structural derivatives of piperazine in cancer therapy (Rehman et al., 2018).

Multi-target Therapeutic Approach

- A report on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) explored its potential as a neuroprotective treatment for Alzheimer's disease, showcasing the compound's multi-target therapeutic effects, including inhibition of acetylcholinesterase activity and neuroprotection against toxicity (Lecanu et al., 2010).

Future Directions

properties

IUPAC Name |

ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S2/c1-5-32-26(29)24-25(22(17-33-24)21-11-9-18(2)10-12-21)34(30,31)28-15-13-27(14-16-28)23-8-6-7-19(3)20(23)4/h6-12,17H,5,13-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIJNKQOXVFRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

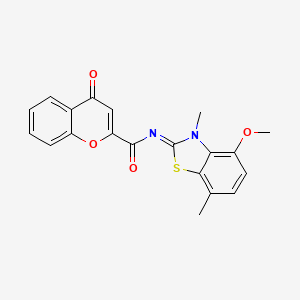

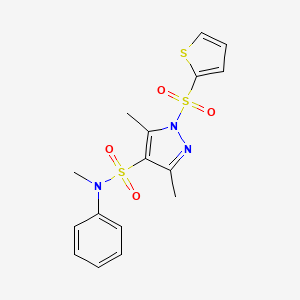

![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)

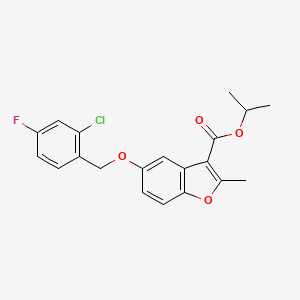

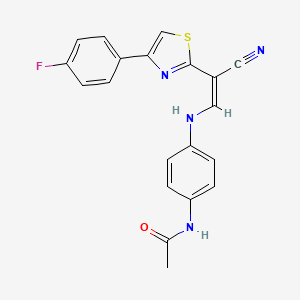

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

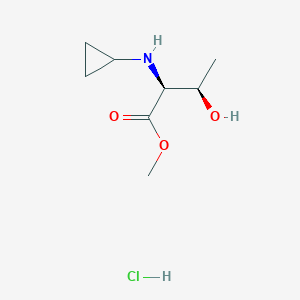

![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)